AM Toxin II

説明

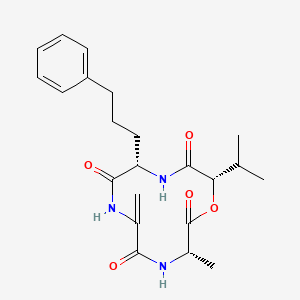

AM Toxin II is a cyclic peptide toxin primarily produced by the fungal pathogen Alternaria alternata, which infects plants such as apple and pear trees. It is part of the AM-toxin family (Alternaria Mali toxins), known for their host-selective phytotoxicity. The toxin disrupts cellular membranes by forming ion channels, leading to electrolyte leakage and cell death in susceptible plants . Its structure comprises a 19-membered macrocyclic ring with alternating D- and L-amino acids, including unique residues like β-hydroxyvaline and α,β-dehydroamino acids, which confer conformational rigidity and bioactivity .

特性

CAS番号 |

56072-96-9 |

|---|---|

分子式 |

C22H29N3O5 |

分子量 |

415.5 g/mol |

IUPAC名 |

(3S,9S,12S)-3-methyl-6-methylidene-9-(3-phenylpropyl)-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C22H29N3O5/c1-13(2)18-21(28)25-17(12-8-11-16-9-6-5-7-10-16)20(27)23-14(3)19(26)24-15(4)22(29)30-18/h5-7,9-10,13,15,17-18H,3,8,11-12H2,1-2,4H3,(H,23,27)(H,24,26)(H,25,28)/t15-,17-,18-/m0/s1 |

InChIキー |

STNGYOBVEDNUSB-SZMVWBNQSA-N |

SMILES |

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C |

異性体SMILES |

C[C@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C |

正規SMILES |

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C |

外観 |

Solid powder |

他のCAS番号 |

56072-96-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AM Toxin II; |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs: AM Toxin I and III

AM Toxin II shares a core cyclic structure with AM Toxin I and III but differs in side-chain modifications (Table 1).

Table 1: Structural Comparison of AM Toxins

| Property | AM Toxin I | This compound | AM Toxin III |

|---|---|---|---|

| Molecular Formula | C₂₄H₃₅N₅O₇ | C₂₅H₃₇N₅O₇ | C₂₆H₃₉N₅O₇ |

| Key Residues | β-hydroxyisoleucine | β-hydroxyvaline | β-hydroxyleucine |

| Macrocyclic Ring Size | 19-membered | 19-membered | 19-membered |

| Bioactivity (EC₅₀) | 10 nM | 5 nM | 20 nM |

- AM Toxin I : Contains β-hydroxyisoleucine, which reduces membrane permeability compared to this compound. Its lower bioactivity (EC₅₀ = 10 nM) correlates with reduced hydrophobic interactions .

- AM Toxin III : Features β-hydroxyleucine, enhancing lipophilicity but destabilizing the macrocyclic conformation, leading to a higher EC₅₀ (20 nM) .

Non-AM Toxin Analogs: HC-Toxin and Syringomycin E

HC-Toxin (from Cochliobolus carbonum): A cyclic tetrapeptide inhibiting histone deacetylases in maize. Unlike this compound, HC-Toxin lacks β-hydroxy residues but contains a reactive epoxide group, enabling covalent binding to target proteins .

Syringomycin E (from Pseudomonas syringae): A lipodepsipeptide with a linear structure and a fatty acid tail, enabling deeper membrane penetration. Its mechanism involves pore formation but requires higher concentrations (EC₅₀ = 50 nM) than this compound .

Functional Comparison

Mechanism of Action

- This compound : Targets plant plasma membranes, forming voltage-gated ion channels that disrupt osmotic balance. Its specificity for Rosaceae plants is linked to receptor-mediated recognition .

- HC-Toxin : Epigenetically modifies host chromatin, suppressing defense genes. This intracellular action contrasts with this compound’s extracellular membrane targeting .

- Syringomycin E: Non-selectively disrupts membranes via detergent-like interactions, affecting both plants and bacteria .

Table 2: Functional Comparison of Toxins

| Toxin | Target Organism | Primary Mechanism | Selectivity | EC₅₀ (nM) |

|---|---|---|---|---|

| This compound | Rosaceae plants | Ion channel formation | High | 5 |

| HC-Toxin | Maize | Histone deacetylase inhibition | Moderate | 10 |

| Syringomycin E | Broad range | Membrane pore formation | Low | 50 |

Toxicity and Environmental Impact

- This compound : Highly host-specific, minimizing ecological collateral damage. However, its persistence in soil (half-life = 7 days) raises concerns about agricultural residue .

- Syringomycin E: Broad-spectrum toxicity risks non-target organism damage but degrades faster (half-life = 2 days) .

Analytical Methods for Comparative Studies

Modern toxicological analyses, such as LC-MS/MS and ion mobility spectrometry, are critical for differentiating this compound from analogs. For example:

- LC-MS/MS : Distinguishes this compound from HC-Toxin via unique fragmentation patterns (e.g., m/z 458.2 for this compound vs. m/z 442.1 for HC-Toxin) .

- Circular Dichroism (CD) : Confirms structural integrity by detecting conformational changes in this compound under varying pH conditions .

Research Findings and Gaps

- Key Finding : this compound’s β-hydroxyvaline residue is essential for receptor binding, as shown by mutagenesis studies (activity drops 90% when replaced with isoleucine) .

- Knowledge Gap: The exact plant receptor for this compound remains unidentified, unlike HC-Toxin’s well-characterized histone targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。